N-アセチル-5-メチル-DL-トリプトファン

説明

N-Acetyl-5-methyl-dl-tryptophan

科学的研究の応用

トリプトファン誘導体の工業的バイオ製造

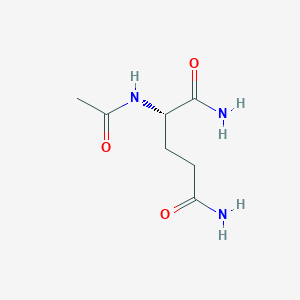

N-アセチル-5-メチル-DL-トリプトファン: は、様々な芳香族化合物の生合成における前駆体です。 化学、食品、ポリマー、製薬業界で使用されるトリプトファン誘導体の工業的バイオ製造において重要な役割を果たします 。これらの誘導体には、5-ヒドロキシトリプトファンやメラトニンなどの物質が含まれ、疾患の治療や生活の質向上に重要な用途があります。

遺伝子研究と微生物学

5-メチル-DL-トリプトファン: は、関連する化合物であり、遺伝子研究において特定の微生物株の変異体を選択するために使用されます。これは、trpオペロンの発現を抑制する抑制因子であり、トリプトファナーゼの基質でもあります。 この用途は、微生物学的調査における遺伝子発現と変異の理解にとって不可欠です .

バイオ医薬品生産

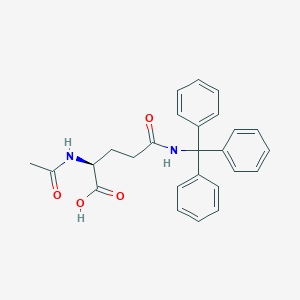

バイオ医薬品生産において、N-アセチル-DL-トリプトファン は化学的に合成され、移送剤または安定剤として使用されます。 その役割は、製造プロセス中のバイオ医薬品の安定性と移送効率を確保するために不可欠です .

神経伝達物質の合成

この化合物は、神経伝達物質の合成につながる代謝経路に関与しています。 これは、いくつかの酵素的ステップを経てセロトニンに変換され、その後、睡眠覚醒サイクルを調節するホルモンであるメラトニンの生成に貢献します .

農業的用途

農業では、トリプトファン誘導体は、植物におけるエリシターによる特定の酵素の誘導を阻害するために使用されます。 これは、植物の成長と防御機構に影響を与え、作物の回復力と生産性を高める方法を提供します .

作用機序

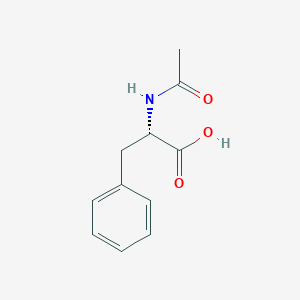

Target of Action

N-Acetyl-5-Methyl-DL-Tryptophan, also known as Ac-5-Me-DL-Trp-OH or 2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic Acid, primarily targets the Arylalkylamine N-acetyltransferase (AANAT) enzyme . This enzyme plays a crucial role in the synthesis of melatonin, a hormone that regulates sleep and wakefulness .

Mode of Action

The compound interacts with its target, the AANAT enzyme, by serving as a substrate for the enzyme . The interaction results in the synthesis of melatonin, a process that involves the acetylation of serotonin . This process is considered the rate-limiting step in the production of melatonin .

Biochemical Pathways

The compound is involved in the 5-hydroxyindole pathway . This pathway is responsible for the production of serotonin and melatonin . The compound, being a derivative of tryptophan, can be utilized as a substrate in this pathway to produce melatonin . Additionally, it has been found to inhibit the synthesis of anthranilate compounds, which are the first steps in the biosynthesis of tryptophan .

Pharmacokinetics

It is known that the compound’s bioavailability is influenced by its molecular weight (26029 g/mol) and its physical form as a white to yellow solid

Result of Action

The primary result of the compound’s action is the production of melatonin . Melatonin is an important hormone that regulates sleep and wakefulness . It also has potent antioxidant properties, making it a highly effective free radical scavenger .

Action Environment

The action of N-Acetyl-5-Methyl-DL-Tryptophan can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Moreover, its action can be influenced by the presence of other compounds in the environment. For example, it has been found to act as a corepressor of the E. coli trp repressor , suggesting that its action can be modulated by the presence of other biochemicals.

生化学分析

Biochemical Properties

It is known that tryptophan and its derivatives play crucial roles in maintaining neurological function, immunity, and homeostasis in the body .

Cellular Effects

It is known that tryptophan and its metabolites are involved in pathological processes such as excitotoxicity, neuroinflammation, oxidative stress, and mitochondrial damage .

Molecular Mechanism

It is known that tryptophan and its metabolites can interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known that tryptophan and its metabolites can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that tryptophan and its metabolites can have varying effects at different dosages .

Metabolic Pathways

N-ACETYL-5-METHYL-DL-TRYPTOPHAN is likely involved in the kynurenine and 5-hydroxyindole pathways of tryptophan metabolism . These pathways produce a variety of bioactive compounds that are involved in inflammation, immune responses, and excitatory neurotransmission .

Transport and Distribution

It is known that tryptophan and its metabolites can interact with various transporters and binding proteins .

Subcellular Localization

It is known that tryptophan and its metabolites can be directed to specific compartments or organelles within cells .

特性

IUPAC Name |

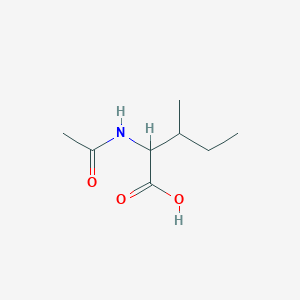

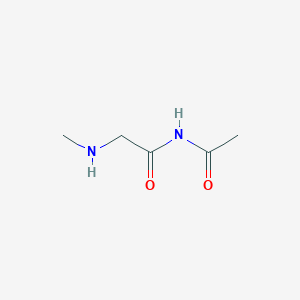

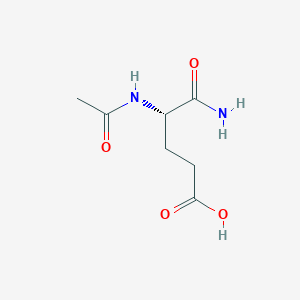

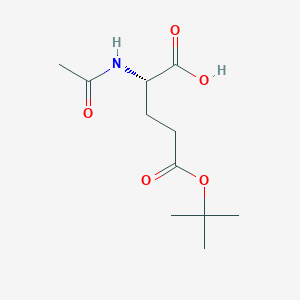

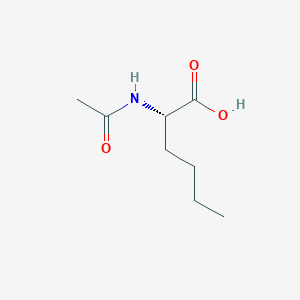

2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-8-3-4-12-11(5-8)10(7-15-12)6-13(14(18)19)16-9(2)17/h3-5,7,13,15H,6H2,1-2H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCLKZDZUKYDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391379 | |

| Record name | AG-G-82682 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71953-90-7 | |

| Record name | N-Acetyl-5-methyltryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71953-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-G-82682 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。